5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride
Description
5-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and a carboxylic acid group at position 6. Its molecular formula is C₈H₁₄ClNO₂ (molecular weight: 191.66 g/mol), and it is synthesized via deprotection of the N-Boc precursor using HCl in dioxane, yielding a white powder with a melting point of 177–180°C . Key spectral data includes:
- ¹H NMR (DMSO-d₆): δ 13.92 (s, 1H, COOH), 10.40 (s, 1H, NH), 4.27 (t, J = 8.2 Hz, 1H), and distinct spirocyclic proton environments.
- ¹³C NMR: δ 170.48 (COOH), 65.74 (spiro carbon), and 25.96–34.10 ppm (aliphatic carbons).
This compound is a conformationally constrained α-proline analog, making it valuable in drug discovery for modulating peptide stability and receptor interactions .
Properties
IUPAC Name |
5-azaspiro[3.4]octane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(9-5-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHSMUHERWLUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both amine and carboxylic acid functional groups. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Azaspiro[3.4]octane-6-carboxylic acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂ (same as the target compound).
- Structural Difference : Carboxylic acid at position 6 instead of 7.
- Impact : Altered proton environments in NMR (e.g., δ 4.27 ppm in the 7-carboxy isomer vs. δ 4.35 ppm in the 6-carboxy derivative) and distinct hydrogen-bonding patterns due to positional isomerism .
- Synthesis : Similar Boc deprotection method with 90% yield, highlighting the efficiency of HCl-mediated protocols for spirocyclic derivatives .
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid Hydrochloride
- Molecular Formula: C₇H₁₁NO₃ (molecular weight: 173.17 g/mol).
- Structural Difference : Incorporates an oxygen atom at position 5 instead of nitrogen.
- Impact : Reduced basicity compared to the nitrogen-containing analog. Predicted collision cross-section (CCS) data indicates a compact structure ([M+H]+ CCS: 133.6 Ų), suggesting lower solubility in polar solvents compared to the target compound .
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride
- Molecular Formula : C₆H₁₀ClFNS (molecular weight: 183.68 g/mol).
- Structural Differences : Contains sulfur (thia) at position 5 and fluorine at position 7.
- Impact: Electronegative fluorine enhances metabolic stability, while sulfur increases lipophilicity.
rac-(2S,4R)-5-Azaspiro[3.5]nonane-2-carboxylic acid Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂ (molecular weight: 205.7 g/mol).
- Structural Difference: Larger spiro[3.5]nonane core vs. spiro[3.4]octane.
- The racemic mixture complicates enantioselective applications .
Comparative Data Table
Key Findings and Implications
Positional Isomerism : Carboxylic acid placement (6 vs. 7) significantly alters hydrogen-bonding capacity and NMR profiles, affecting drug-receptor interactions .
Heteroatom Substitution : Oxygen or sulfur incorporation modifies electronic properties and solubility, while fluorine enhances metabolic stability .
Ring Size: Spiro[3.5]nonane derivatives exhibit reduced steric strain compared to spiro[3.4]octane systems, favoring target binding in some applications .
Synthetic Efficiency : HCl-mediated deprotection methods yield high purity (>90%) across spirocyclic analogs, enabling scalable production .
Notes
- Limited data exists for collision cross-sections (CCS) and solubility profiles of some analogs, necessitating further experimental validation .
- Government sources (e.g., ) provide minimal technical data, emphasizing reliance on peer-reviewed synthesis protocols .
- Commercial availability of derivatives (e.g., via Enamine Ltd. and CymitQuimica) supports their use in high-throughput screening .
Biological Activity
5-Azaspiro[3.4]octane-7-carboxylic acid; hydrochloride is a bicyclic compound characterized by its unique spirocyclic structure, which includes an azaspiro moiety and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activity and interaction with various molecular targets.
Structural Characteristics
- Molecular Formula : C8H14ClNO2
- Molecular Weight : Approximately 157.17 g/mol
- Structural Features : The compound's spirocyclic structure combined with the carboxylic acid functionality may confer distinct pharmacological properties compared to other similar compounds.
The biological activity of 5-Azaspiro[3.4]octane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to bind to specific enzymes or receptors, leading to alterations in their activity. This interaction can influence various biological pathways, including:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
- Receptor Binding : It has potential applications in targeting receptors involved in pain modulation and inflammation.
Biological Activities
Research indicates that 5-Azaspiro[3.4]octane-7-carboxylic acid; hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.
- Antiviral Activity : Preliminary investigations indicate potential antiviral properties, which warrant further exploration in the context of viral infections.
- Analgesic Effects : There is emerging evidence that compounds within this class may exhibit analgesic properties, particularly through modulation of cannabinoid receptors.
Study on Enzyme Interaction
A study examined the interaction of 5-Azaspiro[3.4]octane-7-carboxylic acid; hydrochloride with monoacylglycerol lipase (MGL), an enzyme involved in lipid metabolism and pain signaling pathways. The results indicated that the compound could inhibit MGL activity, leading to analgesic effects in animal models of pain .
Antimicrobial Activity Assessment
In vitro assays demonstrated that 5-Azaspiro[3.4]octane-7-carboxylic acid; hydrochloride exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggested effectiveness comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 6-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid | C8H14ClNO2 | Contains an oxygen atom in the spirocyclic structure |
| 6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid | C13H21NO4 | Features a tert-butoxycarbonyl protecting group |
| (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid | C13H21NO4 | Significant in asymmetric synthesis |
Q & A
Q. What are the common synthetic routes for 5-azaspiro[3.4]octane-7-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves spirocyclization strategies using ethyl ester intermediates (e.g., ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride) followed by hydrolysis and hydrochlorination . Optimization includes:
- Catalyst selection : Use of palladium or nickel catalysts for spiro ring closure.
- Temperature control : Maintaining 0–5°C during hydrolysis to prevent ester group degradation.
- Protecting groups : tert-Butyl carbamate (Boc) protection of the amine moiety to avoid side reactions, as seen in tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate derivatives .
Q. What analytical techniques are recommended for characterizing 5-azaspiro[3.4]octane-7-carboxylic acid hydrochloride?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic structure and hydrochloride salt formation.
- LC-MS : For purity assessment and molecular weight verification (e.g., using ESI+ mode for [M+H]+ ion detection) .
- X-ray crystallography : To resolve stereochemical ambiguities in the spirocyclic core .
Q. How should researchers handle stability challenges during storage of this compound?
- Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxylic acid group.
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or decarboxylated derivatives) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields between batches be systematically addressed?
- Root-cause analysis : Investigate variations in raw material purity (e.g., tert-butyl reagents) or moisture content in solvents .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters like reaction time, temperature, and catalyst loading. For example, a 2³ factorial design could resolve interactions between variables .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What strategies are effective for controlling regioselectivity during spirocyclization?
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to guide cyclization to the 3.4-position over alternative sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states .
- Metal-ligand complexes : Chiral ligands with rhodium or iridium catalysts can enhance enantioselectivity in asymmetric syntheses .
Q. How can biological activity assays be designed to evaluate the pharmacological potential of this compound?
- In vitro models : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with metformin hydrochloride hydrogels as a reference for controlled-release formulations .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like kinases or proteases.
- In vivo toxicity screening : Conduct acute toxicity studies in rodents, monitoring biomarkers such as ALT/AST levels .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ values normalized to positive controls).
- Structural analogs : Test derivatives (e.g., 5-azaspiro[2.4]heptane hydrochloride) to identify structure-activity relationships (SAR) that explain variability .
- Reproducibility checks : Validate assays in independent labs with blinded sample analysis .
Q. How can chiral resolution be achieved for enantiomeric forms of this compound?
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases.
- Kinetic resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
